N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to a class of chemicals known for their diverse biological activities. This compound features a unique combination of thiadiazole and benzamide moieties, which contribute to its potential applications in medicinal chemistry and other scientific fields.
This compound can be classified as a thiadiazole derivative, specifically characterized by the presence of a thiadiazole ring linked to a benzamide structure. The incorporation of a dimethylphenyl substituent enhances its structural diversity, which is crucial for its biological activity. Such compounds are often explored for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:
These multi-step reactions often necessitate careful optimization to achieve the desired product purity and yield.
The molecular structure of N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H17N5O2S2 |
Molecular Weight | 367.45 g/mol |
IUPAC Name | N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI | InChI=1S/C15H17N5O2S2/c1-10(2)6-12(19)14(18)15(20)8-7-13(16)17-9-11(3)4/h7-8H,6H2,1H3,(H,18,19)(H,20) |
InChI Key | ZWMWDKQQEZRLRL-UHFFFAOYSA-N |
This structure showcases a complex arrangement that contributes to its chemical reactivity and potential biological interactions.
N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can participate in various chemical reactions:
These reactions are essential for modifying the compound’s properties for desired applications in research and industry.
The mechanism of action for N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific biological targets:
The physical and chemical properties of N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide include:
These properties are significant when considering the compound's formulation for experimental use.
N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several potential applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: